molecular formula C20H26N2O4 B4760050 1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine

1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4760050
M. Wt: 358.4 g/mol
InChI Key: XCCMQMQAYABQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine, commonly known as DFMDP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMDP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological processes in the human body.

Mechanism of Action

The mechanism of action of DFMDP is not fully understood, but it is believed to involve the modulation of various physiological processes in the human body. DFMDP has been shown to interact with various receptors in the body, including serotonin receptors and dopamine receptors. It is believed that the interaction of DFMDP with these receptors leads to the modulation of various physiological processes, including the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
DFMDP has been shown to have various biochemical and physiological effects in the human body. In addition to its ability to induce apoptosis in cancer cells, DFMDP has been shown to have anti-inflammatory properties. DFMDP has also been shown to have a positive effect on the nervous system, with studies showing that it can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFMDP in lab experiments is its high yield of up to 90%. This makes it easy to obtain large quantities of DFMDP for use in experiments. However, one of the limitations of using DFMDP in lab experiments is its limited solubility in water. This can make it difficult to dissolve DFMDP in aqueous solutions, which can limit its use in certain experiments.

Future Directions

DFMDP has the potential to be developed into a promising therapeutic agent for the treatment of cancer and other diseases. Future research should focus on the development of more efficient synthesis methods for DFMDP, as well as the identification of its precise mechanism of action. Additionally, further studies should be conducted to determine the optimal dosage and administration of DFMDP for therapeutic use.

Scientific Research Applications

DFMDP has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of DFMDP is in the treatment of cancer. DFMDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This makes DFMDP a potential candidate for the development of cancer therapies.

properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-24-18-8-7-16(14-19(18)25-4-2)20(23)22-11-9-21(10-12-22)15-17-6-5-13-26-17/h5-8,13-14H,3-4,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCMQMQAYABQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diethoxyphenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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